molecular formula C11H12N2O2S B411819 (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 17823-26-6

(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B411819
CAS RN: 17823-26-6
M. Wt: 236.29g/mol
InChI Key: XOAGWHBBYSSMOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one” consists of an ethoxyphenyl group attached to a thiazolidinone ring via an imine linkage . The exact spatial configuration and bond lengths/angles would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.29g/mol. Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. For comprehensive property data, it’s recommended to refer to specialized chemical databases.

Safety and Hazards

The safety data sheet for “(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . For detailed safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGWHBBYSSMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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